molecular formula C13H11FN2O2 B8599864 5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid CAS No. 67516-00-1

5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid

Cat. No.: B8599864
CAS No.: 67516-00-1
M. Wt: 246.24 g/mol
InChI Key: PVPQAPNBZMNFLO-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H11FN2O2 and its molecular weight is 246.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

67516-00-1

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11FN2O2/c14-10-3-1-9(2-4-10)7-15-11-5-6-12(13(17)18)16-8-11/h1-6,8,15H,7H2,(H,17,18)

InChI Key

PVPQAPNBZMNFLO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CN=C(C=C2)C(=O)O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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NC(=O)c1ccc(NCc2ccc(F)cc2)cn1
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Synthesis routes and methods II

Procedure details

4.62 g of 5-(p-fluorobenzylamino)-pyridine-2-carboxaldehyde are added in small portions to the cold stirring mixture consisting of 70.4 g of silver nitrate in 150 ml of water and 33.1 g of sodium hydroxide in 150 ml of water. The mixture is stirred 10 minutes after the last of the aldehyde is added and filtered. The filtrate is cooled, acidified with 12 N hydrochloric acid to a pH=4, filtered and the residue washed with water to yield the 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid melting at 197°-200°. The starting material is prepared as follows:
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4.62 g
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33.1 g
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150 mL
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150 mL
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70.4 g
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Synthesis routes and methods III

Procedure details

0.245 g of 5-(p-fluorobenzylamino)-pyridine-2-carboxamide are dissolved in 2.5 ml of warm n-propanol, the solution is combined with 2.5 ml of 20% aqueous potassium hydroxide and the mixture is heated on a steam bath for 16 hours. It is diluted with water and most of the n-propanol removed with a stream of nitrogen. The hot solution is filtered and the pH of the filtrate adjusted to 4 with hydrochloric acid. The precipitate formed is collected, redissolved in aqueous sodium bicarbonate, the solution filtered and reacidified with hydrochloric acid to pH=4. The solid formed is collected and air-dried, to yield the 5-(p-fluorobenzylamino)-pyridine-2-carboxylic acid melting at 196°-198°.
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5-(p-fluorobenzylamino)-pyridine-2-carboxamide
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0.245 g
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2.5 mL
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2.5 mL
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